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Introduction

The LssB protein is a putative single-stranded DNA-binding (SSB) protein found in
Streptococcus pneumoniae. SSB proteins are crucial for various DNA metabolic processes,
including replication, recombination, and repair, by binding to and stabilizing single-stranded
DNA (ssDNA) intermediates. Due to its essential role, LssB presents a potential target for the
development of novel antimicrobial agents. To facilitate research and drug discovery efforts
targeting LssB, a robust protocol for obtaining high-purity, active protein is essential.

These application notes provide a detailed protocol for the expression and purification of
recombinant LssB protein. The described methodology is adapted from established procedures
for the homologous SsbB protein from Streptococcus pneumoniae and is designed to yield
functionally active protein suitable for downstream enzymatic and biophysical assays.[1]
Additionally, a protocol for a fluorescence-based activity assay is provided to determine the
DNA-binding activity of the purified LssB.

Data Presentation

The following table provides representative data from a typical purification of a His-tagged LssB
protein, illustrating the expected yield and purity at each stage of the process. Please note that
these values are illustrative and actual results may vary depending on experimental conditions.
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Table 1: Example Purification Table for Recombinant LssB Protein

o Total Total Specific o
Purification . L. L. . Purification
Protein Activity Activity Yield (%)
Step ] ] Fold
(mg) (Units) (Units/mg)
Crude Lysate 250 50,000 200 100 1
Clarified
200 48,000 240 96 1.2
Lysate
Ni-NTA
Affinity
10 40,000 4,000 80 20
Chromatogra
phy
Size
Exclusion
8 36,000 4,500 72 22.5
Chromatogra
phy

o Unit Definition: One unit of LssB activity is defined as the amount of protein required to
produce a 1% change in fluorescence intensity per minute in the fluorescence-based activity
assay described below.

Experimental Protocols
Recombinant LssB Expression and Purification

This protocol describes the expression of His-tagged LssB in E. coli and its subsequent
purification using affinity and size-exclusion chromatography.

Materials:
e E. coli Rosetta(DE3)pLysS cells (or a similar strain suitable for proteins with rare codons)
e pPET expression vector containing the LssB gene with an N-terminal His6-tag

e Luria-Bertani (LB) broth and agar
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e Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

 |Isopropyl B-D-1-thiogalactopyranoside (IPTG)

e Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM DTT, 1 mM
PMSF, 1 mg/mL lysozyme)

o Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole, 1 mM DTT)

o Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole, 1 mM DTT)

« Dialysis Buffer (50 mM Tris-HCI pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)

e Ni-NTA affinity resin

e Size-exclusion chromatography column (e.g., Superdex 75)

e Sonicator

e Centrifuge

« FPLC system

Protocol:

o Transformation: Transform the pET-LssB plasmid into competent E. coli Rosetta(DE3)pLysS
cells and plate on LB agar with the appropriate antibiotics. Incubate overnight at 37°C.

o Expression:

[e]

Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at
37°C with shaking.

[e]

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the
OD600 reaches 0.6-0.8.

[e]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

o

Continue to grow the culture for 4-6 hours at 30°C.
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e Cell Lysis:

o

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

[¢]

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

Incubate on ice for 30 minutes.

[¢]

[e]

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

o

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

« Affinity Chromatography:

[e]

Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).

[e]

Load the clarified lysate onto the equilibrated Ni-NTA column.

Wash the column with 10 column volumes of Wash Buffer.

o

[¢]

Elute the His-tagged LssB protein with 5 column volumes of Elution Buffer. Collect
fractions.

e Size-Exclusion Chromatography:

[e]

Pool the fractions containing the eluted LssB protein and concentrate if necessary.

[e]

Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C.

o

Further purify the protein by size-exclusion chromatography using a column equilibrated
with Dialysis Buffer.

o

Collect fractions and analyze by SDS-PAGE for purity.

o Storage: Pool the purest fractions, determine the protein concentration (e.g., by Bradford
assay), and store at -80°C in aliquots.

LssB Activity Assay (Fluorescence-Based)
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This assay measures the ssDNA binding activity of LssB by monitoring the quenching of its
intrinsic tryptophan fluorescence upon binding to ssDNA.

Materials:

Purified LssB protein

Assay Buffer (20 mM Tris-HCI pH 7.5, 100 mM NaCl, 1 mM DTT, 5% glycerol)

Single-stranded DNA (ssDNA) substrate (e.g., poly(dT), a long oligonucleotide of random
sequence)

Fluorometer

Quartz cuvette
Protocol:

e Instrument Setup: Set the fluorometer to excite at 295 nm and measure the emission
spectrum from 310 nm to 400 nm. The peak emission for tryptophan is typically around 340-
350 nm.

e Reaction Setup:

o Dilute the purified LssB protein to a final concentration of 100 nM in the Assay Buffer in a
quartz cuvette.

o Place the cuvette in the fluorometer and record the baseline fluorescence.
o Titration:

o Add small aliquots of the ssDNA substrate to the cuvette, mixing gently after each
addition.

o After each addition, allow the reaction to equilibrate for 1-2 minutes and then record the
fluorescence emission spectrum.
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o Continue the titration until the fluorescence signal is saturated (no further decrease is

observed).

o Data Analysis:

o Plot the change in fluorescence intensity at the emission maximum as a function of the
ssDNA concentration.

o The data can be fitted to a binding isotherm to determine the dissociation constant (Kd)

and stoichiometry of binding.

Visualizations
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Caption: Workflow for recombinant LssB protein expression and purification.
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Fluorescence-Based Activity Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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